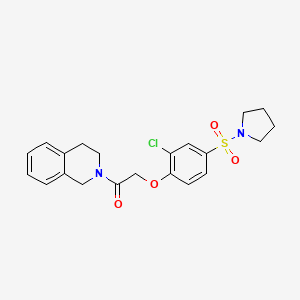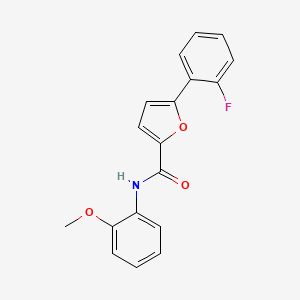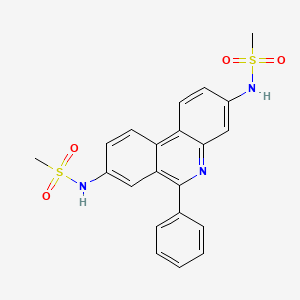![molecular formula C22H20ClN3O2 B3496102 5-(4-CHLOROPHENYL)-1,3-DIMETHYL-6-PHENETHYL-1H-PYRROLO[3,4-D]PYRIMIDINE-2,4(3H,6H)-DIONE](/img/structure/B3496102.png)
5-(4-CHLOROPHENYL)-1,3-DIMETHYL-6-PHENETHYL-1H-PYRROLO[3,4-D]PYRIMIDINE-2,4(3H,6H)-DIONE
描述
5-(4-CHLOROPHENYL)-1,3-DIMETHYL-6-PHENETHYL-1H-PYRROLO[3,4-D]PYRIMIDINE-2,4(3H,6H)-DIONE is a heterocyclic compound that belongs to the pyrrolopyrimidine family This compound is characterized by its unique structure, which includes a pyrrolo[3,4-d]pyrimidine core with various substituents such as a 4-chlorophenyl group, a phenethyl group, and two methyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-CHLOROPHENYL)-1,3-DIMETHYL-6-PHENETHYL-1H-PYRROLO[3,4-D]PYRIMIDINE-2,4(3H,6H)-DIONE typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
化学反应分析
Types of Reactions
5-(4-CHLOROPHENYL)-1,3-DIMETHYL-6-PHENETHYL-1H-PYRROLO[3,4-D]PYRIMIDINE-2,4(3H,6H)-DIONE undergoes several types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenethyl group.
Reduction: Reduction reactions can occur at the pyrimidine ring, leading to the formation of dihydropyrimidine derivatives.
Substitution: Substitution reactions, especially nucleophilic aromatic substitution, can occur at the 4-chlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are often employed.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further explored for their biological activities.
科学研究应用
5-(4-CHLOROPHENYL)-1,3-DIMETHYL-6-PHENETHYL-1H-PYRROLO[3,4-D]PYRIMIDINE-2,4(3H,6H)-DIONE has several scientific research applications:
Medicinal Chemistry: The compound is investigated as a potential kinase inhibitor, particularly targeting cyclin-dependent kinase 2 (CDK2), which is crucial for cancer treatment.
Biological Studies: It is used in studies to understand cell cycle regulation and apoptosis induction in cancer cells.
Chemical Biology: The compound serves as a tool to study protein-ligand interactions and the molecular mechanisms of kinase inhibition.
作用机制
The mechanism of action of 5-(4-CHLOROPHENYL)-1,3-DIMETHYL-6-PHENETHYL-1H-PYRROLO[3,4-D]PYRIMIDINE-2,4(3H,6H)-DIONE involves the inhibition of CDK2/cyclin A2 complex. This inhibition leads to the disruption of the cell cycle, particularly at the G1/S transition, resulting in cell cycle arrest and apoptosis in cancer cells . The compound binds to the ATP-binding site of CDK2, preventing the phosphorylation of downstream targets necessary for cell cycle progression.
相似化合物的比较
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another kinase inhibitor with a similar core structure but different substituents.
Pyrimido[4,5-d]pyrimidine: Structurally similar but with different biological activities and applications.
Pyrido[2,3-d]pyrimidine: Known for its antiproliferative and antimicrobial activities.
Uniqueness
5-(4-CHLOROPHENYL)-1,3-DIMETHYL-6-PHENETHYL-1H-PYRROLO[3,4-D]PYRIMIDINE-2,4(3H,6H)-DIONE is unique due to its specific substituents, which confer distinct biological activities, particularly its potent inhibition of CDK2. This makes it a valuable compound for targeted cancer therapy research.
属性
IUPAC Name |
5-(4-chlorophenyl)-1,3-dimethyl-6-(2-phenylethyl)pyrrolo[3,4-d]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN3O2/c1-24-18-14-26(13-12-15-6-4-3-5-7-15)20(16-8-10-17(23)11-9-16)19(18)21(27)25(2)22(24)28/h3-11,14H,12-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYPACKVXASKRSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CN(C(=C2C(=O)N(C1=O)C)C3=CC=C(C=C3)Cl)CCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-{[5-(5-bromo-2-hydroxyphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-cyclohexylacetamide](/img/structure/B3496025.png)

![N-[3-(aminocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B3496034.png)
![4-chloro-2-nitro-N-[2-(phenylsulfanyl)phenyl]benzamide](/img/structure/B3496039.png)

![2-{[4-(Benzenesulfonyl)-2-phenyl-1,3-oxazol-5-YL]sulfanyl}-N-cyclohexylacetamide](/img/structure/B3496046.png)
![2-ethyl-N-{4-[(4-nitrophenyl)thio]phenyl}-1,3-dioxo-5-isoindolinecarboxamide](/img/structure/B3496053.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-[4-(1-piperidinylsulfonyl)phenoxy]acetamide](/img/structure/B3496060.png)
![N-[4-(aminosulfonyl)phenyl]-2-[(4-chlorophenyl)thio]acetamide](/img/structure/B3496077.png)
![ethyl 2-({4-[(methylsulfonyl)amino]benzoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B3496085.png)
![(5Z)-5-[[3-[(4-chlorophenyl)methoxy]-4-methoxyphenyl]methylidene]-1-prop-2-enyl-1,3-diazinane-2,4,6-trione](/img/structure/B3496095.png)
![4-chloro-N-[4-(ethylsulfamoyl)phenyl]-2-nitrobenzamide](/img/structure/B3496105.png)
![2-chloro-N-[4-(2-naphthyl)-1,3-thiazol-2-yl]-4-nitrobenzamide](/img/structure/B3496106.png)
